N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Lipophilicity Physicochemical profiling Membrane permeability

This compound fills a precise SAR vector: 4-chlorophenyl at N1 combined with 4-nitrophenylacetamide at the C5-methylene position. The electron-withdrawing nitro group (σₚ = +0.78) predicts weak ACAT inhibition (IC₅₀ > 1 μM), qualifying it as an ideal negative control or selectivity probe in ACAT screens. The 4-chlorophenyltetrazole motif is validated in Factor XIa (Ki = 6.7 nM) and P2X3 programs. High predicted tPSA (114–127 Ų) precludes CNS penetration, enforcing peripheral target specificity. The 4-nitrophenyl chromophore (λₘₐₓ ~270–280 nm) enables HPLC quantification without radiolabeling. Procure alongside des-chloro, 4-fluoro, and des-nitro analogs for systematic SAR studies. Available at ≥95% purity; contact us for bulk quotations.

Molecular Formula C16H13ClN6O3
Molecular Weight 372.77
CAS No. 897615-44-0
Cat. No. B2858320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
CAS897615-44-0
Molecular FormulaC16H13ClN6O3
Molecular Weight372.77
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H13ClN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24)
InChIKeyCRACEKVZOIPKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897615-44-0): Structural and Procurement Baseline


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897615-44-0) is a synthetic heterocyclic acetamide derivative (C₁₆H₁₃ClN₆O₃, MW 372.77 g/mol) featuring a 1-(4-chlorophenyl)-1H-tetrazole core linked via a methylene bridge to a 2-(4-nitrophenyl)acetamide moiety . The compound is commercially available at ≥95% purity from multiple research chemical suppliers under catalog numbers including CM990271 . It belongs to the broader class of tetrazole-acetamide derivatives that have been investigated as ACAT inhibitors, P2X3/P2X2/3 antagonists, and anticancer agents [1][2][3]. No ChEMBL-reported bioactivity data exists for this specific compound as of the latest database release [4].

Why Generic Substitution Fails for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897615-44-0)


Generic substitution within the tetrazole-acetamide class is unreliable because minor structural modifications produce divergent physicochemical and pharmacological profiles. The 4-chloro substituent on the N1-phenyl ring modulates logP by approximately +0.5 to +0.8 units relative to the unsubstituted phenyl analog, directly affecting membrane permeability and non-specific protein binding [1][2]. The 4-nitrophenyl group on the acetamide side chain acts as a strong electron-withdrawing moiety (Hammett σₚ = +0.78), which in the ACAT inhibitor series was shown to reduce hepatic microsomal inhibitory activity to IC₅₀ > 1 μM, compared to IC₅₀ values of 5–75 nM for electron-donating substituents [3]. Conversely, the 4-chlorophenyltetrazole motif appears in potent Factor XIa inhibitors (Ki = 6.7 nM) and P2X3 antagonist programs, indicating that the chlorine substitution pattern is non-interchangeable for target engagement [4][5]. These divergent SAR vectors mean that even closely related analogs—such as the des-chloro, 4-fluoro, or des-nitro variants—cannot be assumed to exhibit comparable activity, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897615-44-0)


LogP Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl Tetrazole-Acetamide

The 4-chlorophenyl substituent on the tetrazole N1 position increases calculated logP by approximately +0.5 to +1.3 units compared to the unsubstituted phenyl analog. Computational predictions from two independent sources report logP values of ~0.6 [1] and ~1.9 [2] for compounds bearing this molecular formula (C₁₆H₁₃ClN₆O₃). For reference, the des-chloro analog 2-(4-nitrophenyl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide (C₁₆H₁₄N₆O₃, MW 338.33) is predicted to have a lower logP due to the absence of the chlorine atom. This lipophilicity difference is material: a ΔlogP of +0.5 corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, directly affecting membrane permeation and non-specific protein binding.

Lipophilicity Physicochemical profiling Membrane permeability

Electron-Withdrawing 4-Nitrophenyl Group: ACAT Inhibitory Activity Class-Level Inference

In a systematic SAR study of tetrazole amide ACAT inhibitors, replacement of the α-phenyl moiety with electron-withdrawing substituents (compounds 13e–h, including nitro-substituted analogs) significantly reduced liver microsomal ACAT inhibitory activity to IC₅₀ > 1 μM, compared to IC₅₀ values of 5–75 nM for electron-donating substituents (compounds 13i,j,m–q) [1]. The 4-nitrophenyl group (Hammett σₚ = +0.78) present in the target compound is a strong electron-withdrawing moiety. This class-level SAR predicts that the target compound would exhibit substantially weaker ACAT inhibition than analogs bearing electron-donating groups (e.g., 4-methoxy, 4-methyl, or 2,4,6-trimethoxyphenyl). This property may be advantageous in screening cascades where ACAT-related off-target activity is undesirable, or disadvantageous if ACAT inhibition is the intended mechanism.

ACAT inhibition Structure-Activity Relationship Electron-withdrawing substituent

4-Chlorophenyltetrazole Pharmacophore: Target Engagement in Factor XIa and P2X3 Programs

The 4-chlorophenyltetrazole moiety is a validated pharmacophore in at least two distinct therapeutic programs. In a Factor XIa inhibitor optimization program, incorporation of a 4-chlorophenyltetrazole as the P1 group yielded compound 32 with FXIa Ki = 6.7 nM [1]. Separately, Roche disclosed tetrazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists, where the 4-chlorophenyl substitution pattern on the tetrazole ring is explicitly claimed [2]. The target compound bears this identical 4-chlorophenyltetrazole substructure, distinguishing it from analogs with different N1-aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl). The presence of the chlorine atom provides a unique combination of van der Waals volume, electronegativity, and lipophilicity that cannot be replicated by hydrogen, fluorine, or methyl substituents.

Factor XIa inhibition P2X3 antagonism 4-Chlorophenyltetrazole pharmacophore

Polar Surface Area and Hydrogen Bonding Profile: Implications for Oral Bioavailability and CNS Penetration

The target compound has a calculated topological polar surface area (tPSA) of approximately 114–127 Ų and 8 hydrogen bond acceptors, with only 1 hydrogen bond donor [1][2]. This profile places it near the upper limit of Veber's rule for oral bioavailability (tPSA < 140 Ų) and well above the threshold for predicted CNS penetration (tPSA < 60–70 Ų). By comparison, the des-nitro analog N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 921102-70-7, C₁₀H₁₀ClN₅O, MW 251.67) has a substantially lower tPSA (estimated ~60–70 Ų) and only 5 HBA, predicting better CNS penetration but reduced aqueous solubility. The 4-nitrophenyl group in the target compound adds approximately 50–60 Ų of polar surface area and 3 additional hydrogen bond acceptors compared to the des-nitro acetamide analog.

Polar surface area Drug-likeness CNS penetration Physicochemical property

Procurement-Grade Purity and Availability vs. In-House Synthesis Cost-Benefit

The target compound is available off-the-shelf from multiple research chemical suppliers at ≥95% purity (Catalog No. CM990271 from Chemenu) . The molecular complexity (MW 372.77, 3 rings, 10 heteroatoms, 4 rotatable bonds, fraction sp³ = 0.19) [1] indicates a multi-step synthetic route involving tetrazole formation via [3+2] cycloaddition of a nitrile with sodium azide, followed by N-alkylation and amide coupling. For reference, the structurally simpler analog N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 921102-70-7, MW 251.67) is also commercially available but lacks the 4-nitrophenylacetamide moiety that distinguishes the target compound. The estimated synthetic effort for the target compound is 3–4 steps from commercially available starting materials, compared to 2–3 steps for the des-nitro analog, representing an approximately 1.5–2× increase in in-house synthesis cost.

Chemical procurement Purity specification Sourcing Catalog compound

Recommended Research and Industrial Application Scenarios for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897615-44-0)


Peripheral Target Screening Libraries Where CNS Exclusion Is Desired

The compound's predicted tPSA of 114–127 Ų places it well above the CNS penetration threshold (tPSA < 60–70 Ų), making it a suitable candidate for inclusion in screening libraries targeting peripheral enzymes or receptors where CNS exposure would constitute an undesired off-target liability [1][2]. The 4-chlorophenyltetrazole pharmacophore provides documented engagement with peripheral targets including Factor XIa (Ki = 6.7 nM) and P2X3 receptors [3][4]. The compound can serve as a starting point for medicinal chemistry optimization in programs requiring systemic but non-CNS exposure.

Negative Control or Selectivity Profiling in ACAT Inhibitor Programs

Based on class-level SAR from the tetrazole amide ACAT inhibitor series, the 4-nitrophenyl electron-withdrawing group predicts weak ACAT inhibitory activity (IC₅₀ > 1 μM vs. 5–75 nM for electron-donating analogs) [5]. This property positions the compound as a potential negative control in ACAT inhibitor screening cascades, or as a selectivity probe to distinguish ACAT-dependent from ACAT-independent phenotypes. Researchers developing ACAT inhibitors can use this compound to benchmark assay windows and confirm that observed effects are mechanism-specific rather than compound class-general.

Structure-Activity Relationship (SAR) Exploration of Tetrazole N1-Aryl Substitution

The compound fills a specific SAR vector in the tetrazole-acetamide chemical space: 4-chlorophenyl at N1 combined with 4-nitrophenylacetamide at the C5-methylene position. This dual-substitution pattern is distinct from the des-chloro analog (phenyl), 4-fluoro analog, and des-nitro analog (unsubstituted acetamide or 4-chlorophenylacetamide). Researchers can procure this compound alongside the analog series to systematically assess the contribution of the chlorine atom to target binding, cellular potency, metabolic stability, and physicochemical properties [1]. The commercial availability of multiple close analogs from the same vendor ecosystem facilitates parallel procurement for SAR studies.

Amide Bond Stability and Metabolic Liability Assessment

The compound contains a secondary amide bond connecting the 4-nitrophenylacetyl group to the tetrazole-methylamine. The electron-withdrawing nitro group may influence the hydrolytic stability of this amide bond, potentially making it more susceptible to enzymatic hydrolysis by amidases or proteases compared to analogs lacking the nitro group. This property can be exploited in pro-drug design or in studies of amide bond metabolic stability. Additionally, the 4-nitrophenyl group provides a UV chromophore (λₘₐₓ ~270–280 nm for nitroaromatics) that facilitates HPLC-based quantification in metabolic stability assays without requiring radiolabeling or mass spectrometry detection [2].

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